molecular formula C8H11N3O4S B2523104 Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate CAS No. 1499362-17-2

Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate

Cat. No.: B2523104
CAS No.: 1499362-17-2
M. Wt: 245.25
InChI Key: IVICPAOJHTVKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C8H11N3O4S and its molecular weight is 245.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate and its derivatives have been explored for various synthetic and medicinal applications. For instance, the compound has been utilized in the synthesis of 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines) showing potential anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010). These activities suggest a broad spectrum of potential pharmacological uses, excluding drug dosage and side effects per the requirements.

Catalytic Efficiency in Organic Synthesis

Another significant application is in organic synthesis, where a methyl triazole-4-carboxylate gold(I) complex was developed and applied as a ligand for gold(I) cations. This complex demonstrated excellent catalytic efficiency in catalyzing allene synthesis and alkyne hydration, showcasing the role of such compounds in facilitating complex organic reactions with low catalyst loadings (Hu et al., 2019).

Synthesis Methodologies

The synthesis of Methyl 1H-1,2,4-Triazole-3-carboxylate itself was reported, starting from 1H-1,2,4-triazole through a process involving hydroxymethylation with formaldehyde and subsequent oxidation and esterification. This synthesis route underscores the chemical flexibility and potential of this compound for further chemical modifications and applications in various fields of research (Feng, 2005).

Corrosion Inhibition

An innovative application beyond the pharmaceutical scope involves the use of triazole-modified chitosan, synthesized through the modification of chitosan using 4-amino-5-methyl-1,2,4-triazole-3-thiol, as a new environmentally benign corrosion inhibitor for carbon steel in a hydrochloric acid solution. This study illustrates the compound's utility in materials science, particularly in corrosion protection, demonstrating a successful intersection of organic chemistry and industrial application (Chauhan et al., 2019).

Antiviral Research

Furthermore, derivatives of this compound have been explored for their potential antiviral activities. In one study, novel 1,3,4-thiadiazole-1,2,3-triazole hybrids were synthesized and screened for their activity against COVID-19 main protease, showcasing the role of such compounds in the fight against emerging viral threats (Rashdan et al., 2021).

Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-15-8(12)7-9-5-11(10-7)6-2-3-16(13,14)4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVICPAOJHTVKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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